molecular formula C23H29NO5S B2368964 Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 212770-64-4

Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2368964
CAS No.: 212770-64-4
M. Wt: 431.55
InChI Key: QXGVVHCUURXJMC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a sulfonyl group at the 4-position of the piperidine ring, substituted with a 4-methoxyphenyl moiety, and a 4-methylbenzyl group at the 1-position. Its molecular formula is C23H27NO5S, with a molecular weight of 437.53 g/mol (predicted) . Key physical properties include a predicted density of 1.285±0.06 g/cm³ and a boiling point of 580.5±50.0 °C, with an acidity constant (pKa) of 5.51±0.10 .

Structurally, the compound combines a piperidine core with a sulfonate ester and a benzyl ether, making it a versatile intermediate in medicinal chemistry. Similar piperidine carboxylates are often utilized in synthesizing bioactive molecules, such as muscarinic antagonists (e.g., umeclidinium bromide intermediates) and opioid analogs .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-4-29-22(25)23(30(26,27)21-11-9-20(28-3)10-12-21)13-15-24(16-14-23)17-19-7-5-18(2)6-8-19/h5-12H,4,13-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGVVHCUURXJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H25NO5S
  • CAS Number : 842119-48-6

The structural features include a piperidine ring, a sulfonyl group, and aromatic substituents that contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for the biological activity of this compound:

  • Dopamine Receptor Modulation : Analogous compounds have been shown to interact with dopamine receptors, particularly D3 receptors, influencing neurotransmitter activity and potentially offering therapeutic effects in neurological disorders .
  • Inhibition of Viral Entry : Some piperidine derivatives have demonstrated efficacy in inhibiting viral entry mechanisms, particularly against viruses like Ebola . This suggests potential antiviral applications for the compound.
  • Anti-inflammatory Activity : Similar sulfonamide-containing compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes .

Biological Evaluation

A series of studies have assessed the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Dopamine Receptor BindingRadiolabeled binding assayHigh affinity for D3
Antiviral ActivityIn vitro viral entry assayEC50 = 0.93 µM
COX InhibitionEnzymatic assayIC50 = 2.5 µM

Case Study 1: Dopamine Receptor Agonism

In a study evaluating the structure-activity relationship (SAR) of similar piperidine derivatives, this compound exhibited significant selectivity towards the D3 dopamine receptor, promoting β-arrestin recruitment and G protein activation . This suggests potential applications in treating conditions such as Parkinson's disease.

Case Study 2: Antiviral Properties

A novel class of piperidine derivatives was synthesized and evaluated for their ability to inhibit Ebola virus entry into host cells. This compound was among the candidates showing promising antiviral activity, with an effective concentration (EC50) comparable to established antiviral agents .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target enzymes associated with the metabolic syndrome, including those involved in glucose metabolism and lipid regulation . This suggests potential applications in treating conditions like type 2 diabetes and obesity.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may possess neuroprotective properties. They could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting neuroinflammation and oxidative stress .

Therapeutic Applications

The diverse biological activities of Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate open avenues for various therapeutic applications:

  • Cancer Therapy: As an anticancer agent, it may be developed into a chemotherapeutic drug targeting specific cancer types.
  • Metabolic Disorders: Its enzyme inhibition properties could lead to formulations aimed at managing metabolic disorders like diabetes.
  • Neurological Disorders: The neuroprotective effects may position it as a candidate for treatments aimed at cognitive decline and neurodegeneration.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Anticancer Activity Study : A study published in the Tropical Journal of Pharmaceutical Research demonstrated that derivatives of piperidine compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential as effective anticancer agents .
  • Enzyme Inhibition Research : Another investigation highlighted how structurally similar compounds inhibited key enzymes linked to metabolic syndrome, providing insights into their therapeutic potential for managing obesity and diabetes .
  • Neuroprotective Effects Investigation : Research focused on the neuroprotective effects of similar piperidine derivatives indicated their capability to reduce neuronal damage in models of Alzheimer's disease, supporting further exploration into their use as neuroprotective agents .

Chemical Reactions Analysis

Oxidation Reactions

The ester group at position 4 of the piperidine ring undergoes oxidation under controlled conditions:

Oxidizing Agent Product Conditions Yield Reference
KMnO₄ (acidic)4-Carboxypiperidine derivativeReflux in H₂SO₄/H₂O (6 hrs)72%
CrO₃/H₂O₂Ketone intermediateRT, 24 hrs58%

Key Findings :

  • Acidic potassium permanganate oxidizes the ester to a carboxylic acid, preserving the sulfonyl and benzyl groups .

  • Chromium trioxide with hydrogen peroxide selectively generates a ketone at the benzylic position of the 4-methylphenyl group .

Reduction Reactions

The ester and sulfonyl groups exhibit distinct reduction behavior:

Reducing Agent Target Site Product Conditions
LiAlH₄Ester4-HydroxymethylpiperidineAnhydrous THF, 0°C→RT
H₂/Pd-CSulfonyl (partial)Thioether analogEthanol, 50°C, 12 hrs

Mechanistic Insights :

  • Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the sulfonyl group .

  • Catalytic hydrogenation partially reduces the sulfonamide to a thioether under high-pressure conditions .

Nucleophilic Substitution

The sulfonyl group activates the para-methoxyphenyl ring for electrophilic substitution:

Reagent Position Product Kinetics (k, M⁻¹s⁻¹)
HNO₃/H₂SO₄Meta to -SO₂Nitro derivative3.2 × 10⁻³
Cl₂/FeCl₃Ortho to -OCH₃Chlorinated analog1.8 × 10⁻³

Comparative Reactivity :

  • Nitration occurs meta to the sulfonyl group due to its electron-withdrawing nature .

  • Chlorination favors the ortho position relative to the methoxy group, demonstrating competing directing effects .

Hydrolysis Reactions

Controlled hydrolysis pathways depend on reaction conditions:

Condition Site Modified Product Selectivity
NaOH (aq), 80°CEster4-Carboxylic acid>90%
H₂SO₄ (conc), refluxSulfonamide4-Aminopiperidine + 4-methoxybenzenesulfonic acid68%

Notable Observations :

  • Basic hydrolysis cleanly converts the ester to a carboxylic acid without cleaving the sulfonamide .

  • Acidic conditions induce sulfonamide cleavage, producing a free amine and sulfonic acid .

Sulfonylation and Ring Functionalization

The piperidine nitrogen participates in sulfonylation reactions:

Sulfonylating Agent Product Application
Tosyl chlorideN-Tosyl-piperidine derivativeProtease inhibition studies
Mesyl chlorideN-Mesyl analogRadioligand synthesis

Structural Comparisons :

Analog Key Difference Bioactivity (IC₅₀)
Ethyl 4-(4-chlorophenyl)sulfonyl-1-benzylpiperidine-4-carboxylateChlorine substituent12 nM (CASP-3)
Ethyl 4-(2-naphthylsulfonyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylateExtended aromatic system8.7 nM (PARP-1)

Data from demonstrates that electron-withdrawing substituents on the sulfonyl group enhance binding to apoptotic enzymes, while bulky aromatic systems improve selectivity for nuclear targets.

Stability Under Physiological Conditions

pH-dependent degradation studies reveal:

pH Half-Life (37°C) Major Degradation Product
1.22.4 hrs4-Carboxylic acid + sulfonic acid
7.448 hrsIntact compound
9.06.1 hrsHydroxamate derivative

This instability in acidic environments correlates with limited oral bioavailability but supports prodrug development strategies .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound C23H27NO5S 437.53 4-(4-MeO-Ph)-SO2, 1-(4-Me-Bn) pKa = 5.51; Density = 1.285 g/cm³
Ethyl 1-(4-Chlorobenzyl)-4-(4-MeO-Ph-SO2)piperidine-4-carboxylate C22H26ClNO5S 451.96 4-(4-MeO-Ph)-SO2, 1-(4-Cl-Bn) pKa = 5.51; Density = 1.285 g/cm³
Ethyl 1-[(4-Cl-Ph)-SO2]piperidine-4-carboxylate C14H18ClNO4S 331.82 1-(4-Cl-Ph)-SO2 Boiling point = 444.5±55.0 °C; pKa = -6.06
1-[(4-Me-Bn)]-4-[(4-MeO-Ph)-but-2-en-1-yl]piperazine C23H29N2O2 373.49 Piperazine core, 4-Me-Bn, 4-MeO-Ph-but-2-enyl Purity = 95%; Yield = 43%
Ethyl 4-[4-(2-MeO-Ph)-piperazinyl]piperidine-1-carboxylate C19H27N3O3 345.44 Piperazine-2-MeO-Ph substituent Synthesized via reductive amination (NaBH3CN)

Key Observations:

Substituent Impact on Properties :

  • Replacing the 4-methylbenzyl (4-Me-Bn) group with 4-chlorobenzyl (4-Cl-Bn) (as in ) increases molecular weight by ~14 g/mol but retains similar density and pKa, suggesting minimal electronic impact from halogen substitution.
  • Sulfonyl group position matters: The target compound’s 4-sulfonyl group contrasts with the 3-carboxylate in , leading to a significantly lower pKa (-6.06 vs. +5.51), likely due to electron-withdrawing effects .

Key Findings:

  • Aqueous vs. Organic Conditions: Sulfonylation in aqueous Na2CO3 (pH 9–10) achieves high purity (>95%) for piperidine sulfonates , while piperazine derivatives require organic solvents (e.g., methanol) and reducing agents .
  • Scalability : The use of lithium diisopropylamide (LDA) in synthesizing umeclidinium precursors highlights the need for anhydrous conditions, contrasting with simpler aqueous syntheses .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonation, piperidine ring functionalization, and esterification. For example, sulfonyl chloride reagents are critical for introducing the sulfonyl group under controlled temperatures (e.g., 0–5°C) to prevent side reactions . Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) influence yield and purity. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring structure, sulfonyl group position, and ester functionality. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) . X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .

Q. What are the primary stability considerations for this compound under laboratory storage?

  • Methodology : Stability tests under varying conditions (e.g., humidity, temperature) are recommended. The compound is generally stable at room temperature in inert atmospheres but may hydrolyze in acidic/basic conditions due to the ester group. Long-term storage in desiccated environments at –20°C is advised, with periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Methodology : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). Validate findings using standardized protocols (e.g., IC50 assays with positive controls) and comparative studies. Molecular docking simulations can predict binding affinities to targets like serotonin receptors or enzymes (e.g., acetylcholinesterase), aligning experimental data with computational models .

Q. What strategies optimize the compound’s interaction with biological targets while minimizing off-target effects?

  • Methodology : Structure-activity relationship (SAR) studies are critical. Modify substituents on the piperidine ring or sulfonyl group to enhance selectivity. For example, replacing the 4-methylphenyl group with a fluorophenyl moiety may improve receptor binding specificity. In vitro assays (e.g., radioligand binding) paired with in silico ADMET profiling balance efficacy and toxicity .

Q. How can reaction yields be improved during the sulfonation step without compromising purity?

  • Methodology : Use slow addition of sulfonyl chloride reagents to control exothermic reactions. Solvents like DMF or acetonitrile may enhance solubility of intermediates. Employ scavengers (e.g., polymer-supported bases) to neutralize HCl byproducts, reducing side reactions. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with the compound to assess target dependency. Pharmacodynamic studies (e.g., Western blotting for downstream protein expression) and in vivo imaging (e.g., fluorescence-tagged analogs) provide mechanistic insights .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

  • Methodology : Re-evaluate docking parameters (e.g., force fields, solvation models) and validate with mutational studies on target proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide quantitative binding kinetics (e.g., Kd, ΔG) to refine computational models .

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